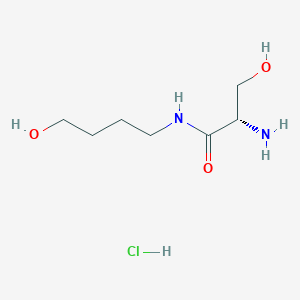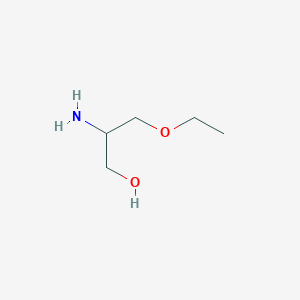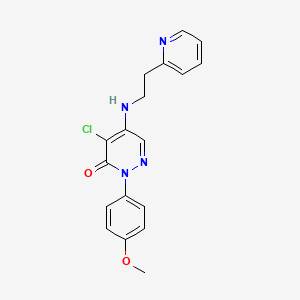
2-(4-(1-(4-chlorobenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)phenyl)-N-(thiophen-2-ylmethyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-(1-(4-chlorobenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)phenyl)-N-(thiophen-2-ylmethyl)acetamide is a useful research compound. Its molecular formula is C28H22ClN3O3S and its molecular weight is 516.01. The purity is usually 95%.
BenchChem offers high-quality 2-(4-(1-(4-chlorobenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)phenyl)-N-(thiophen-2-ylmethyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-(1-(4-chlorobenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)phenyl)-N-(thiophen-2-ylmethyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activities
Quinazoline derivatives have been synthesized and explored for their potential analgesic, anti-inflammatory, antimicrobial, and anticancer activities. Researchers have developed novel quinazolinyl acetamides and evaluated their effectiveness in analgesic and anti-inflammatory models. Some compounds in this category have shown potent activities and moderate ulcerogenic potential compared to traditional drugs such as aspirin (Alagarsamy et al., 2015). Additionally, new 1,3-oxazolyl-7-chloroquinazolin-4(3H)ones have been synthesized and demonstrated good antimicrobial activities against standard pathogens (Patel & Shaikh, 2011).
Antitumor and Antimalarial Activities
Quinazoline derivatives have been synthesized with a focus on antimalarial and anticancer properties. A series of 2-[2-(7-chloroquinolin-4-ylthio)-4-methylthiazol-5-yl]-N-phenylacetamide derivatives showed promising in vitro and in vivo antimalarial and anticancer activities, with one derivative highlighted as a particularly promising candidate (Ramírez et al., 2020). Furthermore, novel syntheses of quinazoline derivatives using 1,2,3, Tetrahydroisoquinoline have led to compounds with significant antimicrobial activity, indicating potential for development as future lead molecules (Rao et al., 2020).
Molecular Docking and Enzyme Inhibition Studies
The molecular docking and enzyme inhibition studies of quinazoline derivatives have provided insights into their mechanism of action and potential therapeutic applications. N-aryl/aralkyl derivatives of triazoles have been synthesized and evaluated for their enzyme inhibitory potentials against various targets, demonstrating promising bioactive properties suitable for further exploration as lead molecules (Riaz et al., 2020).
Antimicrobial Efficacy
Synthetic efforts have also yielded quinazoline derivatives with significant antimicrobial activity, supporting their potential as novel antibacterial agents. For instance, novel N-(Benzo[d]Thiazol-2-yl)-2-(2-(6-Chloroquinolin-4-yl)Hydrazinyl)Acetamide derivatives containing quinoline linkage were synthesized and exhibited potent antibacterial activity against various microorganisms (Bhoi et al., 2015).
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the condensation of 4-chlorobenzaldehyde with 2-amino-3,4-dihydroquinazoline-4-one to form 1-(4-chlorobenzyl)-2,4-dioxo-1,2-dihydroquinazoline-3(4H)-yl)phenylamine. This intermediate is then reacted with thiophene-2-carbaldehyde to form the final product, 2-(4-(1-(4-chlorobenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)phenyl)-N-(thiophen-2-ylmethyl)acetamide.", "Starting Materials": [ "4-chlorobenzaldehyde", "2-amino-3,4-dihydroquinazoline-4-one", "thiophene-2-carbaldehyde", "acetic anhydride", "triethylamine", "N,N-dimethylformamide", "dichloromethane", "diethyl ether", "sodium bicarbonate", "sodium chloride", "water" ], "Reaction": [ "Step 1: 4-chlorobenzaldehyde is condensed with 2-amino-3,4-dihydroquinazoline-4-one in the presence of acetic anhydride and triethylamine in N,N-dimethylformamide to form 1-(4-chlorobenzyl)-2,4-dioxo-1,2-dihydroquinazoline-3(4H)-yl)phenylamine.", "Step 2: The intermediate from step 1 is then reacted with thiophene-2-carbaldehyde in dichloromethane and diethyl ether in the presence of sodium bicarbonate to form the final product, 2-(4-(1-(4-chlorobenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)phenyl)-N-(thiophen-2-ylmethyl)acetamide.", "Step 3: The product is purified by column chromatography using dichloromethane and diethyl ether as the eluent.", "Step 4: The purified product is dried and characterized using various spectroscopic techniques such as NMR and mass spectrometry." ] } | |
CAS-Nummer |
1224004-14-1 |
Molekularformel |
C28H22ClN3O3S |
Molekulargewicht |
516.01 |
IUPAC-Name |
2-[4-[1-[(4-chlorophenyl)methyl]-2,4-dioxoquinazolin-3-yl]phenyl]-N-(thiophen-2-ylmethyl)acetamide |
InChI |
InChI=1S/C28H22ClN3O3S/c29-21-11-7-20(8-12-21)18-31-25-6-2-1-5-24(25)27(34)32(28(31)35)22-13-9-19(10-14-22)16-26(33)30-17-23-4-3-15-36-23/h1-15H,16-18H2,(H,30,33) |
InChI-Schlüssel |
LCRWWQKBVRNJGY-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=O)N(C(=O)N2CC3=CC=C(C=C3)Cl)C4=CC=C(C=C4)CC(=O)NCC5=CC=CS5 |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-(7-tert-butyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)-N-(pyridin-2-ylmethyl)propanamide](/img/structure/B2572736.png)
![Methyl 2-fluoro-4-[[1-[(1-methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]benzoate](/img/structure/B2572739.png)
![(4-(6-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)(4-methoxyphenyl)methanone](/img/structure/B2572740.png)


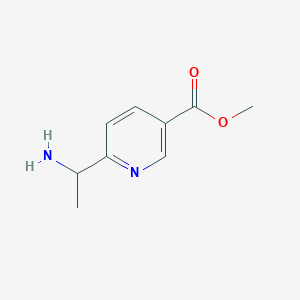
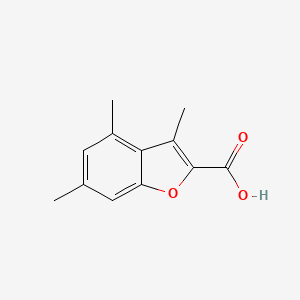
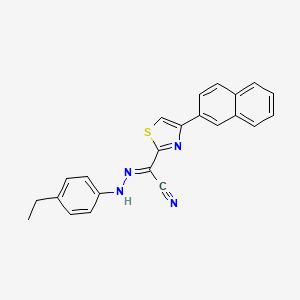
![N-(2-(6-((2-((4-methylthiazol-2-yl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2572748.png)
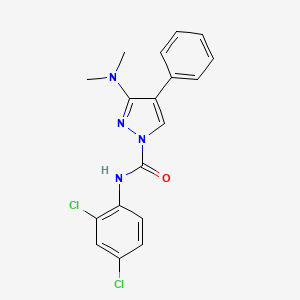
![5-nitro-N-[3-[(5-nitrothiophene-2-carbonyl)amino]pyridin-4-yl]thiophene-2-carboxamide](/img/structure/B2572751.png)
